o-Nitrocinnamide

Description

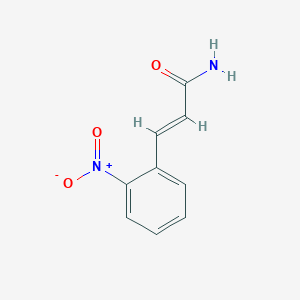

Structure

2D Structure

3D Structure

Properties

CAS No. |

2001-33-4 |

|---|---|

Molecular Formula |

C9H8N2O3 |

Molecular Weight |

192.17g/mol |

IUPAC Name |

(E)-3-(2-nitrophenyl)prop-2-enamide |

InChI |

InChI=1S/C9H8N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H,(H2,10,12)/b6-5+ |

InChI Key |

RASLWNGTMHFPIQ-AATRIKPKSA-N |

SMILES |

C1=CC=C(C(=C1)C=CC(=O)N)[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Properties and Synthesis of O Nitrocinnamide

Physical and Chemical Properties

The physicochemical properties of this compound have been largely characterized through computational methods, providing insights into its behavior and potential reactivity.

| Property | Value | Unit | Source |

| Molecular Weight | 192.17 | g/mol | chemeo.comresearchgate.net |

| InChI | 1S/C9H8N2O3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H,(H2,10,12)/b6-5+ | N/A | researchgate.net |

| InChI Key | RASLWNGTMHFPIQ-AATRIKPKSA-N | N/A | researchgate.net |

| SMILES | NC(=O)C=Cc1ccccc1N+[O-] | N/A | researchgate.net |

| Standard Solid Enthalpy of Combustion | -4539.89 | kJ/mol | researchgate.net |

| Standard Gibbs Free Energy of Formation | 180.98 | kJ/mol | researchgate.net |

| Solid Phase Enthalpy of Formation | -144.70 | kJ/mol | researchgate.net |

| Enthalpy of Fusion | 31.08 | kJ/mol | researchgate.net |

| Log₁₀(Water Solubility) | -2.57 | mol/l | researchgate.net |

| Octanol/Water Partition Coefficient | 1.093 | N/A | researchgate.net |

Note: Values marked as "Calculated Property" or similar are derived from computational estimations.

Synthesis Methodologies

The synthesis of substituted cinnamides, including this compound, generally follows established routes for amide formation. A common laboratory method involves the conversion of the corresponding cinnamic acid to its acid chloride, followed by reaction with ammonia (B1221849). Specifically, for ortho-substituted cinnamides, the procedure typically entails treating the parent cinnamic acid with thionyl chloride. After removal of excess thionyl chloride, the resulting cinnamoyl chloride is reacted dropwise with an excess aqueous ammonia solution. The crude cinnamides are then isolated via extraction and purified by recrystallization, often from ethyl acetate (B1210297) or a mixture of ethyl acetate and petroleum ether. For o-substituted cinnamides, slow cooling of saturated ethyl acetate solutions is noted to be effective for isolation acs.org.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Sustainable Reaction Media

The drive towards "green chemistry" has led to increased interest in environmentally benign solvents. Water, polyethylene (B3416737) glycol (PEG), and supercritical carbon dioxide (SC-CO2) are examples of such media that offer reduced environmental impact, biodegradability, and often lower toxicity compared to traditional organic solvents nih.govmatanginicollege.ac.inresearchgate.netnih.govrsc.org. For instance, reactions in water can be cost-effective and minimize pollution concerns matanginicollege.ac.in. Polyethylene glycol (PEG) has been utilized as a green reaction medium for various organic transformations due to its biodegradability, low toxicity, and stability nih.govmatanginicollege.ac.in.

Common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and ethyl acetate (EtOAc) are frequently employed due to their ability to dissolve a wide range of reagents and their suitability for various reaction temperatures biotage.com. However, solvent choice can also impact product isolation and purity; for example, ethyl acetate can be ideal if it causes the product to precipitate, aiding in purification biotage.com. While polar aprotic solvents like DMF and DMSO are often used for high-temperature reactions, they can sometimes lead to lower product yields compared to less polar solvents like DCM biotage.com.

While specific, detailed studies on the optimization of solvent selection for the synthesis of this compound are not extensively detailed in the provided literature, general principles of solvent effects in organic synthesis are applicable. The following table illustrates how solvent choice can dramatically influence reaction yields in a general organic transformation, highlighting the importance of solvent screening:

Table 1: Impact of Solvent on Reaction Yield (Illustrative Example)

| Solvent | Yield (%) | Notes | Source |

| DMSO | 26.5 | Reagents fully soluble, but resulted in the lowest product yield. | biotage.com |

| DCM | 86.5 | Isatoic anhydride (B1165640) marginally soluble, but high yield achieved with heating. | biotage.com |

| EtOAc | N/A | Precipitated white crystals, ideal for purity; yield not quantified in snippet. | biotage.com |

| DMF | N/A | Reagents fully soluble, but yield implied to be lower than DCM. | biotage.com |

Note: The data in Table 1 is derived from a general organic reaction (isatoic anhydride + benzylamine (B48309) + benzaldehyde (B42025) + acetic acid) and serves to illustrate the principle of solvent selection's impact on yield.

Synthetic Exploration of this compound Derivatives

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse array of derivatives. These modifications can target the aromatic ring, the amide functional group, or the cinnamoyl linkage, leading to compounds with potentially altered chemical, physical, or biological properties.

The aromatic ring of this compound bears a nitro group at the ortho position. This nitro group is a key feature that can be exploited for further functionalization. A primary transformation of nitroaromatic compounds is the reduction of the nitro group to an amine. For example, in the context of indole (B1671886) synthesis, reductive cyclization of o-nitrobenzyl carbonyl compounds using reagents like iron in acetic acid is a known strategy, indicating that the nitro group can be converted to an amino group, which can then participate in further reactions researchgate.net. While direct examples of aromatic ring functionalization specifically on this compound are not detailed in the provided literature, general methods for aromatic functionalization, such as electrophilic or nucleophilic aromatic substitution (depending on activating/deactivating effects) and cross-coupling reactions, could be conceptually applied to modify other positions on the ring or to transform the existing nitro substituent.

The amide group (-CONH₂) in this compound is a versatile functional group that can be modified through various synthetic routes. While the provided literature primarily details methods for forming amide bonds from carboxylic acids and amines, these strategies are foundational for understanding potential modifications of an existing amide. Common approaches for amide bond formation involve activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride nih.gov, or forming anhydrides using reagents like isobutyl chloroformate beilstein-journals.org. These activated species then readily react with amines to form amides.

Other methods for amide synthesis include the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) ajchem-a.com, or reagents like phosphorus oxychloride (POCl₃) in combination with DMF beilstein-journals.org. Silicon-based coupling agents and isothiocyanates have also been employed for amide synthesis beilstein-journals.orgsioc-journal.cn. These methods, while often used to create amides, also highlight the chemical reactivity of the amide linkage and the precursors that can be used to form it, suggesting potential pathways for modifying the amide in this compound, such as N-alkylation or N-acylation, although specific examples are not detailed.

Table 2: Common Reagents and Conditions for Amide Synthesis (General)

| Activation/Method | Reagent(s) | Solvent(s) | Conditions | Example Product Type | Source |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | N/A (often neat or inert solvent) | <5 °C to RT, 2-3 h | Cinnamoyl chloride (intermediate for esters/amides) | nih.gov |

| Anhydride Formation | Isobutyl chloroformate | Water | Room temperature | O-protected amide derivative (e.g., hydroxycinnamic acid) | beilstein-journals.org |

| Coupling Agent Mediated | DCC, DMAP | N/A (often organic solvents) | Ordinary temperature conditions | Amide derivatives (e.g., from non-steroidal drugs and anilines) | ajchem-a.com |

| POCl₃-mediated | POCl₃, DMF | N/A (often organic solvents) | N/A | Cinnamamide (B152044) | beilstein-journals.org |

| Amine-Borane Reagent | Stoichiometric amine–BH₃ | N/A | N/A | Amides | beilstein-journals.org |

| Isothiocyanate/COS Release | Isothiocyanate, Carbonyl Sulfide (COS) | N/A | N/A | Amides | beilstein-journals.org |

| Silicon-Based Coupling Agents | Carbamoylsilanes | N/A | Mild reaction conditions | β-nitroamide derivatives | sioc-journal.cn |

The cinnamoyl linkage, characterized by its α,β-unsaturated carbonyl system, presents opportunities for various synthetic elaborations. Cinnamic acid derivatives are often synthesized via condensation reactions, such as the Perkin reaction, involving benzaldehyde and acetic anhydride or malonic acid nih.govresearchgate.net. The double bond within the cinnamoyl moiety can undergo typical alkene reactions, including hydrogenation to form saturated analogues acs.org, or participate in cycloaddition reactions. The carbonyl group can also be modified, for instance, through reduction.

Research into cinnamic acid derivatives has explored their conjugation with amino acids nih.gov or other bioactive molecules like metronidazole (B1676534) nih.gov, demonstrating methods to extend or modify the structure originating from the cinnamic acid core. These examples, while not directly on this compound, illustrate strategies for elaborating the cinnamoyl framework by forming ester or amide linkages at the carboxylate position of cinnamic acid, which could be conceptually adapted to derivatives of this compound.

Compound List

this compound

Cinnamic acid

Cinnamamide

3-Nitrocinnamide

Cinnamoyl chloride

Cinnamoyl-metronidazole ester (C-MET)

Cinnamoyl-memantine amide (C-MEM)

Hydroxycinnamic acid

o-Nitrobenzyl carbonyl compounds

o-Nitrobenzyl carbamate (B1207046)

3,4-dimethoxy-6-nitrobenzyl carbamate

Phenyl(o-nitrophenyl)methyl carbamate

o-hydroxy-trans-cinnamide

2-Nitrocinnamide

3-FCAm (3-Fluorocinnamide)

3-ClCAm (3-Chlorocinnamide)

3-ICAm (3-Iodocinnamide)

3-MeOCAM (3-Methoxycinnamide)

4-FCAm (4-Fluorocinnamide)

4-MeCAm (4-Methylcinnamide)

3-NO2CAm (3-Nitrocinnamide)

Advanced Spectroscopic Characterization and Structural Elucidation of O Nitrocinnamide

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending, etc.). Different functional groups absorb infrared radiation at specific frequencies, resulting in characteristic absorption bands.

While specific FTIR data for o-Nitrocinnamide was not found in the provided search results, the presence of functional groups such as an amide, a nitro group, and a conjugated alkene system would be expected to yield characteristic absorption bands. For instance, amide carbonyl (C=O) stretching typically appears in the region of 1630-1680 cm⁻¹ spectroscopyonline.com. Nitro groups (NO₂) exhibit strong asymmetric and symmetric stretching vibrations, usually around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively uvic.caijpsr.com. The C=C stretching vibration of the alkene, especially in conjugation with aromatic rings and electron-withdrawing groups, would likely be observed in the 1600-1680 cm⁻¹ range udel.edulibretexts.org. The N-H stretching and bending vibrations associated with the amide group would also be prominent spectroscopyonline.com.

Data Table: Expected FTIR Absorption Bands for this compound (Hypothetical)

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| N-H Stretch (Amide) | 3100-3500 | May appear as a doublet for primary amide |

| C-H Stretch (Aromatic/Vinylic) | 3000-3100 | Indicates unsaturated C-H bonds |

| C=O Stretch (Amide) | 1630-1680 | Strong absorption |

| C=C Stretch (Alkene) | 1600-1680 | Conjugated system |

| NO₂ Asymmetric Stretch | 1500-1570 | Strong absorption |

| N-H Bend (Amide) | 1510-1640 | Often coupled with C-N stretch |

| NO₂ Symmetric Stretch | 1300-1370 | Strong absorption |

| C-N Stretch (Amide) | 1020-1250 |

Note: Specific peak positions and intensities would require experimental data for this compound.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy, a complementary vibrational technique, relies on the inelastic scattering of light. It provides information about molecular vibrations that are Raman-active, meaning they cause a change in the molecule's polarizability. Raman spectroscopy is particularly sensitive to vibrations involving symmetric stretching of bonds, such as C=C, C-C, and S-S bonds, which may be weak or absent in FTIR spectra mnstate.edumdpi.coms-a-s.org.

While specific Raman spectral data for this compound was not found, the technique would be expected to reveal characteristic peaks related to its structural features. The aromatic ring vibrations, C=C stretching, and C-H bending modes would be observable. The nitro group and amide functionalities would also contribute to the Raman spectrum. Raman spectroscopy is valuable for identifying polymorphs and studying materials in aqueous environments mdpi.com.

Data Table: Expected Raman Active Vibrations for this compound (Hypothetical)

| Functional Group / Vibration | Expected Wavenumber (cm⁻¹) | Notes |

| C=C Stretch (Alkene) | 1600-1680 | Raman active due to polarizability change |

| Aromatic C=C Stretch | 1580-1620 | Ring vibrations |

| NO₂ Asymmetric Stretch | 1500-1570 | |

| N-H Bend (Amide) | 1510-1640 | |

| Aromatic C=C Stretch | 1450-1500 | Ring vibrations |

| NO₂ Symmetric Stretch | 1300-1370 | |

| C-H Bending (Aromatic) | 1000-1300 | Out-of-plane bending can indicate substitution |

Note: Specific peak positions and intensities would require experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining molecular structure by analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Investigations

Proton NMR spectroscopy provides information about the number of different types of hydrogen atoms in a molecule, their chemical environment (chemical shift), their relative abundance (integration), and their connectivity to neighboring protons (spin-spin splitting). Searches indicated that this compound has been analyzed using ¹H NMR spectrabase.com.

The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the aromatic protons, the vinylic proton (on the C=C double bond), and the amide protons (-NH₂). Aromatic protons typically resonate in the 7.0-8.5 ppm range, while vinylic protons appear around 5.0-6.5 ppm. The amide protons (-NH₂) are often observed as broad singlets in the range of 5-8 ppm, though their exact position can be highly dependent on solvent, concentration, and hydrogen bonding. The nitro group's position on the benzene (B151609) ring (ortho) would influence the chemical shifts and splitting patterns of the aromatic protons.

Data Table: Expected ¹H NMR Chemical Shifts for this compound (Hypothetical)

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) | Integration | Notes |

| Aromatic H (ortho) | 7.5-8.5 | Multiplet | ~1H | Influenced by ortho-nitro group |

| Aromatic H (meta) | 7.0-8.0 | Multiplet | ~2H | |

| Aromatic H (para) | 7.0-8.0 | Multiplet | ~1H | |

| Vinylic H | 5.0-6.5 | Singlet or Doublet | ~1H | Coupling to adjacent vinylic proton |

| Amide -NH₂ | 5.0-8.0 | Broad Singlet | ~2H | Highly variable, solvent dependent |

Note: Specific peak positions, multiplicities, and integrations require experimental data for this compound.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule, based on their chemical environment. Due to the low natural abundance and weaker magnetic moment of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon atom.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the aromatic carbons, the vinylic carbons, the carbonyl carbon of the amide, and potentially the carbon bearing the nitro group. Aromatic carbons typically resonate between 110-150 ppm. The vinylic carbons would appear in the 100-150 ppm range, with the carbon attached to the nitro group likely shifted further downfield. The carbonyl carbon of the amide is generally found in the 160-185 ppm range.

Data Table: Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical)

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic C (ipso to NO₂) | 140-150 | Nitro group is electron-withdrawing |

| Aromatic C (ortho, meta, para) | 110-140 | Shifts influenced by nitro and alkene groups |

| Vinylic C (C=C) | 110-140 | Part of conjugated system |

| Carbonyl C (Amide) | 160-185 | Characteristic of amide functionality |

Note: Specific peak positions require experimental data for this compound.

Advanced Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity and confirming complex structures. These experiments correlate signals from different nuclei, providing spatial and bonding information that is often ambiguous in 1D spectra ucl.ac.uklibretexts.orgscribd.com.

COSY: Correlates ¹H nuclei that are coupled through bonds (typically 2 or 3 bonds apart). This helps in tracing proton spin systems.

HSQC: Correlates ¹H nuclei directly bonded to ¹³C nuclei, establishing direct ¹H-¹³C connections.

HMBC: Correlates ¹H nuclei with ¹³C nuclei separated by two or three bonds, aiding in the assignment of quaternary carbons and establishing longer-range connectivity.

While specific 2D NMR studies on this compound were not detailed in the search results, these techniques would be essential for definitively assigning all proton and carbon signals, confirming the connectivity between the ortho-nitrophenyl group, the vinylic system, and the amide functionality. For example, an HMBC correlation would be expected between the vinylic proton and the carbonyl carbon, and between the aromatic protons and the ipso-carbon bearing the nitro group.

Computational and Theoretical Chemistry Investigations of O Nitrocinnamide

Theoretical Spectroscopic Parameter Prediction

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely employed to predict various spectroscopic parameters of molecules. These predictions serve as valuable benchmarks for experimental data and can offer insights into molecular structure and electronic properties. While direct spectroscopic studies on o-Nitrocinnamide were not extensively detailed in the provided search results, general principles and methodologies for predicting spectroscopic properties using DFT are well-established.

DFT calculations can predict quantities related to infrared (IR) and optical spectra, including vibrational frequencies and absorption energies researchgate.netlmu.de. For instance, methods like Time-Dependent Density Functional Theory (TD-DFT) are used to simulate electronic absorption spectra, providing information about excitation energies and oscillator strengths lmu.dechemrxiv.orgmdpi.com. Similarly, IR spectra can be predicted by calculating vibrational modes and their intensities, often requiring the optimization of molecular geometry and subsequent frequency calculations mdpi.comarxiv.orgresearchgate.netspectroscopyonline.com. The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of effects like anharmonicity arxiv.orgspectroscopyonline.com. Machine learning (ML) approaches are also emerging as powerful tools, capable of directly predicting IR spectra from 3D molecular structures with high accuracy, sometimes outperforming traditional DFT calculations arxiv.org.

While specific predicted spectroscopic parameters for this compound were not found, a typical workflow for such predictions would involve:

Geometry Optimization: Determining the most stable molecular structure using a chosen DFT functional and basis set.

Frequency Calculation: Computing vibrational frequencies and IR intensities based on the optimized geometry.

TD-DFT Calculation: Simulating electronic transitions to predict UV-Vis absorption spectra.

These calculated parameters would then be compared with experimental spectroscopic data, if available, to validate the computational model.

Computational Analysis of Reaction Pathways and Transition States

Understanding how chemical reactions proceed requires detailed knowledge of their mechanisms, often elucidated through the identification of transition states and reaction pathways. Computational methods, particularly DFT, are indispensable for this purpose. Transition State Theory (TST) provides a theoretical framework for this analysis, defining a transition state as the highest energy point along the minimum energy path connecting reactants and products ucsb.edunumberanalytics.com.

Computational investigations typically involve mapping the potential energy surface (PES) of a reaction. This involves locating stable minima (reactants, products, intermediates) and saddle points (transition states) on the PES numberanalytics.comims.ac.jp. Methods like the Nudged Elastic Band (NEB) method are commonly used to optimize pathways connecting these states ims.ac.jp. Transition states are characterized as first-order saddle points on the PES, possessing one negative eigenvalue in their Hessian matrix, which corresponds to the reaction coordinate ucsb.edu.

While specific reaction pathways involving this compound were not detailed in the search results, general computational approaches to reaction mechanisms are described. For example, DFT has been used to study the mechanisms of various organic reactions, including cycloadditions, decomposition reactions, and nucleophilic substitutions, by identifying key intermediates and transition states nih.govmdpi.comku.dkresearchgate.netimist.ma. These studies often involve calculating energy barriers for different steps, which are crucial for determining the rate-limiting step of a reaction. The computational cost of these analyses can be significant, but advancements in algorithms and methods are continuously being made to improve efficiency and reliability ims.ac.jp.

A typical computational analysis of a reaction pathway would include:

Identification of Reactants and Products: Defining the initial and final states of the reaction.

Transition State Search: Employing algorithms (e.g., LST, QST, NEB) to locate the saddle point connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculation: Verifying that the identified transition state connects the correct reactant and product minima.

Energy Profiling: Calculating the relative energies of reactants, products, intermediates, and transition states to construct an energy diagram.

These computational insights are vital for predicting reaction kinetics, thermodynamics, and selectivity.

Reaction Mechanisms and Kinetics of O Nitrocinnamide Transformations

Mechanistic Elucidation of Synthetic Pathways

Mechanistic studies illuminate the precise molecular journey from reactants to products. This involves identifying catalysts' roles, characterizing fleeting intermediates, and understanding how molecular structure dictates reaction outcomes.

Catalysis is central to many transformations involving cinnamide derivatives. Both organocatalysts and metal-based systems have been employed to facilitate reactions with high efficiency and selectivity.

A notable example is the use of bifunctional organocatalysts in sulfa-Michael additions to α,β-unsaturated amides. nih.gov In a study using a derivative, N,N-dibenzyl 4-nitrocinnamide, a bifunctional iminophosphorane (BIMP) catalyst was shown to effectively activate the amide moiety. acs.orgchemrxiv.org The proposed mechanism involves the catalyst's basic iminophosphorane site deprotonating the thiol nucleophile, while the hydrogen-bond donor part of the catalyst (e.g., a squaramide) activates the cinnamide's carbonyl group. This dual activation facilitates the nucleophilic attack on the β-carbon of the Michael acceptor. acs.org The use of the chiral catalyst B8 not only facilitated the reaction but also reversed the inherent regioselectivity of the substrate, demonstrating direct activation of the amide moiety. acs.orgchemrxiv.org

Historically, metal-catalyzed transformations have also been significant. For instance, the synthesis of indole (B1671886) from o-nitrocinnamide involves a reduction of the nitro group, often achieved through catalytic hydrogenation using metal catalysts like platinum or nickel. sci-hub.st This process first reduces the nitro group to an amine, which then undergoes an intramolecular cyclization to form the indole ring system.

The direct observation of reaction intermediates and transition states is often challenging due to their short lifetimes. Their existence and structure are typically inferred from kinetic studies, computational modeling, and trapping experiments. nih.gov Transition state theory posits that understanding the structure of the transition state is key to designing potent catalysts and inhibitors. nih.govnih.gov

In the bifunctional iminophosphorane-catalyzed sulfa-Michael addition, computational studies have been used to model the transition state. acs.org The favored transition state (TS1) model suggests a highly organized assembly where intramolecular hydrogen bonding between the catalyst's squaramide oxygen and the amide's N-H group fixes the catalyst's conformation. acs.org This creates a defined three-dimensional pocket that accommodates the α,β-unsaturated amide. Additional stabilization is proposed to come from the interaction between the thiolate anion and the aromatic ring of the iminophosphorane part of the catalyst. acs.org

In multi-step reactions, intermediates are species that are formed in one elementary step and consumed in a subsequent one. youtube.com For example, in the synthesis of indole from this compound, the corresponding o-aminocinnamide is a key intermediate formed after the initial reduction step. sci-hub.st

Substituents on an aromatic ring or a reactive functional group can profoundly influence reaction rates and selectivity through a combination of electronic and steric effects. lumenlearning.comlumenlearning.com Electronic effects are typically divided into inductive effects (through-sigma bond polarization) and resonance effects (through-pi system delocalization). ucsb.edu

The nitro group (–NO₂) in this compound is a strong electron-withdrawing group due to both its high electronegativity (inductive effect) and its ability to delocalize the ring's pi-electrons (resonance effect). libretexts.orglibretexts.org This deactivates the aromatic ring toward electrophilic attack and influences the reactivity of the cinnamide side chain.

The impact of the nitro substituent is clearly demonstrated in studies of regioselectivity. The conjugated system of a nitrocinnamide derivative can potentially undergo nucleophilic addition at either the α or β position relative to the amide. nih.gov The powerful electron-withdrawing nature of the 4-nitrostyrene (B89597) moiety in a model substrate was shown to inherently favor nucleophilic attack at the position conjugated with it. acs.org However, the use of a bifunctional BIMP catalyst reversed this selectivity, forcing the reaction to occur at the β-position of the amide. This highlights the catalyst's ability to override the substrate's intrinsic electronic bias by specifically activating the amide group. acs.orgchemrxiv.org

| Catalyst/Base | Ratio of Products (Amide Adduct : Styrene Adduct) | Conclusion |

|---|---|---|

| BEMP (achiral superbase) | 1 : 10 | Inherent reactivity favors addition directed by the electron-withdrawing nitrostyrene (B7858105) moiety. |

| Catalyst B8 (Bifunctional) | 4 : 1 | Catalyst reverses regioselectivity, providing convincing evidence for specific activation of the amide moiety. |

Kinetic Investigations of Chemical Reactions

Kinetic studies measure reaction rates and how they are affected by variables such as reactant concentrations, temperature, and solvent. This data is essential for deducing reaction mechanisms and optimizing reaction conditions.

Commonly, the method of initial rates is used to determine the rate law. This involves measuring the initial reaction rate at various starting concentrations of the reactants. libretexts.org For example, if doubling the concentration of a reactant doubles the initial rate while all other concentrations are held constant, the reaction is first-order with respect to that reactant. If the rate quadruples, it is second-order.

Temperature has a significant impact on reaction rates. Generally, an increase in temperature leads to a higher rate constant, a relationship quantified by the Arrhenius equation. This is because higher temperatures increase the kinetic energy of molecules, leading to more frequent and more energetic collisions, which increases the likelihood of overcoming the activation energy barrier. In some catalytic reactions, however, lower temperatures may be required to improve selectivity (e.g., enantioselectivity), representing a trade-off between reaction rate and control. chemrxiv.org

Activation Energy Barriers and Thermodynamic Parameters

The transformation of this compound can proceed through various reaction pathways, each characterized by specific activation energy barriers and thermodynamic parameters. While detailed experimental data for this compound is not extensively available in the reviewed literature, insights can be drawn from computational studies on structurally related nitroaromatic compounds. These studies indicate that intramolecular cyclization, a key transformation for this compound, involves surmounting a significant energy barrier.

Below is a hypothetical data table illustrating the kind of thermodynamic parameters that would be determined for the intramolecular cyclization of this compound. The values are representative based on general principles of organic reactions and are for illustrative purposes pending specific experimental or computational data for this compound.

| Thermodynamic Parameter | Symbol | Hypothetical Value | Unit |

| Activation Energy | Ea | 120 | kJ/mol |

| Enthalpy of Reaction | ΔH | -85 | kJ/mol |

| Entropy of Reaction | ΔS | -40 | J/(mol·K) |

| Gibbs Free Energy of Reaction (at 298 K) | ΔG | -73.08 | kJ/mol |

Photochemical Reaction Mechanisms

The presence of the nitro group and the cinnamide backbone in this compound makes it a candidate for interesting photochemical transformations. The absorption of light promotes the molecule to an electronically excited state, opening up reaction pathways that are not accessible under thermal conditions.

Light-Induced Transformations and Excited State Dynamics

Upon absorption of ultraviolet (UV) light, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or higher). Nitroaromatic compounds are known for their complex excited-state dynamics, often characterized by very rapid and efficient intersystem crossing (ISC) from the singlet manifold to the triplet manifold (T₁). This is due to strong spin-orbit coupling facilitated by the nitro group.

The lifetime of the initially formed excited singlet state (S₁) is typically very short, often on the picosecond or even femtosecond timescale. Following intersystem crossing, the molecule resides in the triplet state (T₁), which generally has a longer lifetime. This longer-lived triplet state is often the key intermediate responsible for the observed photochemistry. For ortho-substituted nitro compounds, intramolecular reactions are common. In the case of this compound, this can involve the nitro group participating in a cyclization reaction with the adjacent cinnamide side chain.

Studies on related ortho-substituted cinnamates suggest that the position of the substituent influences the excited-state dynamics. Ortho-derivatives tend to exhibit longer emission lifetimes compared to their para-counterparts, which is attributed to the presence of an energy barrier in the S₁ state, potentially leading to fluorescence. However, for nitro-substituted compounds, the high efficiency of intersystem crossing often quenches fluorescence, making phosphorescence from the triplet state a more likely emission process, if any.

| Excited State Property | Description | Typical Timescale/Characteristic |

| S₀ → S₁ Transition | Absorption of a UV photon to reach the first excited singlet state. | Governed by the absorption spectrum. |

| Internal Conversion | Non-radiative decay from higher excited states to the S₁ state. | Ultrafast (femtoseconds). |

| Intersystem Crossing (S₁ → T₁) | Transition from the excited singlet state to the triplet state. | Very fast for nitroaromatics (picoseconds). |

| S₁ State Lifetime | The duration for which the molecule remains in the excited singlet state. | Short (picoseconds or less). |

| T₁ State Lifetime | The duration for which the molecule remains in the triplet state. | Longer than S₁ lifetime (nanoseconds to microseconds). |

Pathways for Photoreactions and Photophysical Processes

The primary photochemical pathway for this compound is expected to be an intramolecular cyclization. From the triplet excited state, the nitro group can abstract a hydrogen atom from the amide group or the vinyl group of the side chain, leading to the formation of a biradical intermediate. Subsequent radical coupling can then lead to the formation of a new heterocyclic ring system.

An alternative pathway could involve a [2+2] cycloaddition if the reaction is carried out in a sufficiently concentrated solution or in the solid state, leading to the formation of cyclobutane (B1203170) derivatives (dimers). However, intramolecular reactions are generally favored for ortho-substituted systems.

The photophysical processes competing with these photoreactions include:

Fluorescence: Radiative decay from the S₁ state to the S₀ state. As mentioned, this is often inefficient in nitroaromatics.

Phosphorescence: Radiative decay from the T₁ state to the S₀ state. This is more likely than fluorescence but can still be outcompeted by fast photoreactions.

Non-radiative decay: The excited state can return to the ground state through vibrational relaxation, dissipating the energy as heat.

The quantum yield (Φ) of a particular photoreaction is a measure of its efficiency and is defined as the number of molecules undergoing that reaction divided by the number of photons absorbed. The quantum yield for the intramolecular cyclization of this compound would depend on the competition between this chemical transformation and the various photophysical decay pathways.

| Process | Description |

| Photochemical Pathway | |

| Intramolecular Cyclization | The primary expected reaction, leading to a heterocyclic product via a triplet state intermediate. |

| Photophysical Pathways | |

| Fluorescence (S₁ → S₀) | Emission of a photon from the excited singlet state. Typically has a low quantum yield in nitroaromatics. |

| Intersystem Crossing (S₁ → T₁) | Non-radiative transition to the triplet state. A highly efficient process in nitroaromatics. |

| Phosphorescence (T₁ → S₀) | Emission of a photon from the triplet state. May be observed if the triplet lifetime is sufficiently long and photoreaction is not quantitative. |

| Non-radiative Decay | Deactivation of the excited state to the ground state through heat dissipation. |

Academic Research Applications and Material Science Perspectives of O Nitrocinnamide

Integration in Functional Materials Research

The field of functional materials encompasses a broad range of substances designed for specific properties and applications, including organic electronics, optoelectronics, and smart materials.

Potential in Organic Electronics and Optoelectronic Devices

Based on the reviewed literature, there is no direct mention or documented research specifically detailing the application or potential of o-Nitrocinnamide in organic electronics or optoelectronic devices. The general field of organic electronics and optoelectronics involves the use of π-conjugated organic molecules and polymers in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) ftmc.ltucsb.edusigmaaldrich.comtiberlab.comuni-heidelberg.denih.gov. These materials are chosen for their ability to transport charge carriers and emit or absorb light. However, within the provided search results, this compound is not identified as a component or material of interest for these specific applications.

Role in Catalysis Research

Catalysis is a cornerstone of chemical synthesis, enabling efficient and selective transformations. This compound has been noted in contexts relevant to catalysis, particularly concerning ligand design.

Design of this compound-derived Ligands for Catalytic Systems

This compound has been identified in patent literature as a potential ancillary or co-ligand in copper(I) catalysis googleapis.com. In homogeneous catalysis, ligands are molecules that bind to a central metal atom, significantly influencing its electronic and steric environment. This interaction is crucial for modulating the catalyst's activity, selectivity, and stability beilstein-journals.orgrsc.org. While specific research detailing the synthesis and performance of this compound-derived ligands in catalytic systems is not extensively provided in the reviewed snippets, its mention in patent claims suggests an exploration of its utility in forming catalytic complexes. The precise role and advantages of this compound as a ligand or co-ligand in such systems would require further dedicated research.

Future Directions and Emerging Research Avenues in O Nitrocinnamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing cinnamic acids and their derivatives, such as o-nitrocinnamide, have often been characterized by harsh reaction conditions and the use of hazardous materials. longdom.org In response, the focus of contemporary research is shifting towards the creation of "green" and sustainable synthetic protocols. longdom.orgresearchgate.net This includes the adoption of microwave-assisted synthesis, which can lead to shorter reaction times and improved yields. ijpsr.comresearchgate.netijpsr.com

Future research will likely emphasize the design of highly efficient and selective catalytic systems that operate under milder conditions. uantwerpen.be Key areas of exploration include:

Biocatalysis: Utilizing enzymes to achieve high stereoselectivity in the synthesis of this compound derivatives. longdom.org

Heterogeneous Catalysis: Employing catalysts that are easily separated and recycled, thereby minimizing waste. uantwerpen.be

Green Solvents: Investigating the use of environmentally benign solvents like water to reduce the ecological footprint of chemical processes. longdom.org

These approaches, guided by the principles of atom economy and process intensification, aim to create more sustainable and efficient pathways to this compound and its derivatives. researchgate.net

Application of Advanced In-Situ Spectroscopic Techniques

A thorough understanding of reaction kinetics and mechanisms is fundamental to optimizing the synthesis and subsequent chemical transformations of this compound. Advanced in-situ spectroscopic techniques are instrumental in providing real-time analysis of chemical reactions as they happen.

Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are becoming increasingly vital. acs.org These methods enable the continuous monitoring of reactions, providing valuable data on the consumption of reactants, the formation of intermediates, and the generation of products without disturbing the reaction mixture. acs.org The insights gained from in-situ spectroscopy are crucial for developing detailed kinetic models, identifying transient species, and unraveling complex reaction pathways.

Integration of Machine Learning and AI in Computational Design

The intersection of artificial intelligence (AI), machine learning (ML), and computational chemistry is heralding a new era in molecular and material design. ntop.commdpi.comacm.org For this compound, these computational strategies can dramatically speed up the discovery of new derivatives with specific, desirable properties. mdpi.comacm.org

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict the properties of new this compound analogues, thereby reducing the need for extensive experimental synthesis and testing. mdpi.comresearchgate.net

Rational Design: AI can guide the design of molecules with optimized characteristics for applications in fields like pharmaceuticals and materials science. mdpi.comwindows.net Research has already explored the use of molecular docking studies to evaluate the antimicrobial potential of 4-nitrocinnamide analogues. ijpsr.comresearchgate.netijpsr.com

Process Optimization: Computational tools can be used to design and refine synthetic routes and predict reaction outcomes. researchgate.net

This synergy between AI and chemistry allows for a more targeted and efficient approach to discovering and developing new functional molecules. ntop.comacm.org

Interdisciplinary Research Collaborations for Material Innovation

The broad potential of this compound and its derivatives in diverse fields such as nanotechnology, medicine, and materials science necessitates a collaborative research model. merkel.co.ilgatech.edu Future advancements are expected to arise from the convergence of expertise from chemists, physicists, materials scientists, and engineers. merkel.co.ilharvard.educhula.ac.th

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer : Follow ARRIVE guidelines for animal studies:

- Sample Size Justification : Use power analysis to minimize unnecessary subjects.

- Humane Endpoints : Predefine criteria for early termination to reduce suffering.

- Data Transparency : Disclose conflicts of interest and funding sources in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.